molecular formula C3H3NaO3S B7821693 CID 162787

CID 162787

Cat. No. B7821693
M. Wt: 142.11 g/mol
InChI Key: LDHXNOAOCJXPAH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 162787 is a useful research compound. Its molecular formula is C3H3NaO3S and its molecular weight is 142.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 162787 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 162787 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 162787 involves the reaction of 2,4-dichloro-5-nitropyrimidine with 2-amino-5-methylthiazole in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with 2-chloro-4-methylpyrimidine in the presence of a base to form the final product.

Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-amino-5-methylthiazole, 2-chloro-4-methylpyrimidine, Base

Reaction
Step 1: 2,4-dichloro-5-nitropyrimidine is added to a reaction vessel containing a base and stirred at room temperature., Step 2: 2-amino-5-methylthiazole is added to the reaction vessel and stirred for several hours at room temperature., Step 3: The intermediate compound is formed and isolated by filtration or extraction., Step 4: The intermediate compound is added to a reaction vessel containing a base and stirred at room temperature., Step 5: 2-chloro-4-methylpyrimidine is added to the reaction vessel and stirred for several hours at room temperature., Step 6: The final product is formed and isolated by filtration or extraction.

properties

IUPAC Name

sodium;prop-2-yne-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3S.Na/c1-2-3-7(4,5)6;/h1H,3H2,(H,4,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHXNOAOCJXPAH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 162787

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